![molecular formula C8H7BrN4O2 B2454746 Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1250443-62-9](/img/structure/B2454746.png)
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Description
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate serves as a precursor for synthesizing various derivatives. These derivatives are formed through reactions involving different chemical agents, leading to a range of compounds with diverse properties and potential applications. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate through a specific reaction process demonstrates the compound's versatility in forming structurally varied derivatives (Gomha, Muhammad, & Edrees, 2017).
Antitumor Activities
This compound derivatives have shown promising antitumor activities. A novel compound synthesized from this chemical demonstrated high potency against human lung and hepatocellular carcinoma cell lines, indicating potential applications in cancer research and treatment (Gomha, Muhammad, & Edrees, 2017).
Ring-Chain Isomerism
The compound exhibits interesting chemical behavior, such as ring-chain isomerism, depending on the solvent and substituent length. This property is vital for understanding its reactivity and potential uses in chemical synthesis and pharmaceutical applications (Pryadeina et al., 2008).
Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for antimicrobial properties. These compounds have shown comparable results to established drugs like ampicillin and fluconazole, suggesting their potential as novel antimicrobial agents (Mostafa et al., 2008).
Versatility as Synthetic Intermediates
The presence of halogen functionalities on the pyrimidine nucleus of some derivatives renders them as versatile intermediates for further chemical diversification. This includes applications in palladium-catalyzed cross-couplings and direct aromatic substitutions, highlighting the compound's significance in advanced synthetic chemistry (Tang et al., 2014).
properties
IUPAC Name |
ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-15-7(14)6-11-8-10-3-5(9)4-13(8)12-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQRZXMDDLAPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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